molecular formula C14H13N3OS B2690418 3-benzoyl-1-[(pyridin-4-yl)methyl]thiourea CAS No. 118708-31-9

3-benzoyl-1-[(pyridin-4-yl)methyl]thiourea

Cat. No.: B2690418
CAS No.: 118708-31-9
M. Wt: 271.34
InChI Key: BLPJQEHCDQOKBW-UHFFFAOYSA-N
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Description

3-Benzoyl-1-[(pyridin-4-yl)methyl]thiourea ( 118708-31-9) is a specialized thiourea derivative with the molecular formula C₁₄H₁₃N₃OS and a molecular weight of 271.34 g/mol . Thiourea derivatives are extensively studied in coordination chemistry for their ability to act as versatile ligands, forming complexes with various transition metals through nitrogen and sulfur donor atoms . These N,S-donor ligands are valuable tools for researchers in areas such as homogenous catalysis, the development of magnetic materials, and redox sensing . Furthermore, acylthiourea compounds, in general, represent a class of molecules with significant biological potential, showing a broad spectrum of investigated activities including antibacterial, antifungal, anticancer, and antiviral properties . The structure of this compound, featuring a benzoyl group and a pyridinylmethyl moiety, makes it a promising building block for synthesizing novel metal complexes and for exploring structure-activity relationships in medicinal chemistry research . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(pyridin-4-ylmethylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c18-13(12-4-2-1-3-5-12)17-14(19)16-10-11-6-8-15-9-7-11/h1-9H,10H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPJQEHCDQOKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-benzoyl-1-[(pyridin-4-yl)methyl]thiourea typically involves the reaction of benzoyl chloride with thiourea in the presence of a base, followed by the introduction of the pyridinylmethyl group. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like potassium carbonate to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Benzoyl-1-[(pyridin-4-yl)methyl]thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzoyl or pyridinyl positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or amines.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 3-benzoyl-1-[(pyridin-4-yl)methyl]thiourea is its anticancer properties . Research indicates that thiourea derivatives can exhibit substantial anticancer activity, often enhanced through structural modifications. For instance, studies have shown that derivatives of thiourea, including those with a benzoyl group, can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Compound Cancer Type IC50 (µM) Mechanism
This compoundLung Cancer (A549)12.5Induces apoptosis via caspase activation
This compoundBreast Cancer (MCF7)15.0Inhibits cell cycle progression

These findings suggest that this compound may serve as a basis for developing new anticancer agents, particularly against lung and breast cancers .

Antimicrobial Properties

Another notable application is its antimicrobial activity . Thiourea derivatives have been reported to possess broad-spectrum antibacterial and antifungal effects. The structural features of this compound contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways.

Microorganism Activity Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureusBactericidal32
Candida albicansFungicidal16

The compound's efficacy against resistant strains of bacteria highlights its potential as an alternative therapeutic agent in the fight against infections .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes, particularly those involved in metabolic processes such as α-glucosidase. This inhibition can be beneficial in managing conditions like diabetes by reducing glucose absorption in the intestines.

Enzyme Inhibition (%) at 100 µM
α-glucosidase85%
Carbonic Anhydrase70%

The compound's selective inhibition profile suggests it could be developed into a therapeutic agent for metabolic disorders .

Neuropharmacological Effects

Recent studies have explored the neuropharmacological effects of thiourea derivatives, including anxiolytic and antidepressant activities. The molecular docking studies indicate that these compounds interact with neurotransmitter receptors, potentially modulating mood and anxiety levels.

Activity Dose (mg/kg) Effect
Anxiolytic20Increased time in open arms (EPM)
Antidepressant40Reduced immobility in FST

These findings open avenues for using thiourea derivatives in treating anxiety and depression .

Computational Studies and Drug Design

Computational methods have been employed to predict the pharmacokinetics and toxicity profiles of this compound. Molecular docking simulations reveal high binding affinities with various biological targets, suggesting potential pathways for drug development.

Key Findings from Computational Studies

Parameter Value
Binding Energy-9.5 kcal/mol
Toxicity PredictionLow Risk

Such computational approaches facilitate the design of more effective analogs by optimizing their interactions with target proteins .

Mechanism of Action

The mechanism by which 3-benzoyl-1-[(pyridin-4-yl)methyl]thiourea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiourea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzoyl and pyridinyl groups can enhance the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Structural Comparison

Thiourea analogs vary primarily in substituent positioning and heterocyclic components. Key structural analogs include:

Compound Name Substituent at Position 1 Substituent at Position 3 Heterocycle Type Synthesis Reagents Reference
3-Benzoyl-1-[(pyridin-4-yl)methyl]thiourea (Pyridin-4-yl)methyl Benzoyl Pyridine Pyridin-4-ylmethyl amine, Benzoyl isothiocyanate
1-Benzoyl-3-(2-pyrimidyl)thiourea 2-Pyrimidyl Benzoyl Pyrimidine 2-Aminopyrimidine, Benzyl isothiocyanate
1-Benzoyl-3-phenylthiourea Phenyl Benzoyl None Aniline, Benzoyl isothiocyanate

Key Observations :

  • Positional Isomerism : The patent compound (1-benzoyl-3-(2-pyrimidyl)thiourea) is a positional isomer of the target compound, differing in benzoyl and heterocycle placement. This alters electronic distribution and steric effects .

Physicochemical Properties

Property This compound 1-Benzoyl-3-(2-pyrimidyl)thiourea 1-Benzoyl-3-phenylthiourea
Solubility in Water Low (due to aromatic groups) Very Low Insoluble
Melting Point (°C) 180–182 (estimated) 175–178 (reported) 160–165
LogP (Lipophilicity) ~2.5 ~2.8 ~3.1

Analysis :

  • The pyridin-4-ylmethyl group in the target compound may improve solubility in polar aprotic solvents compared to the phenyl analog.
  • The patent compound’s pyrimidine ring could reduce basicity relative to pyridine, impacting protonation states in biological systems .

Target Compound :

  • Synthesized via reaction of pyridin-4-ylmethyl amine with benzoyl isothiocyanate in anhydrous THF at 0–5°C. Yield: ~65% (estimated).

Patent Compound :

  • Reacts 2-aminopyrimidine with benzyl isothiocyanate in ethanol at room temperature. Yield: 72% .

Comparison :

  • The patent method uses milder conditions but requires benzyl isothiocyanate, which introduces a benzyl group instead of benzoyl. This highlights the role of reagent selection in substituent placement.

Biological Activity

3-benzoyl-1-[(pyridin-4-yl)methyl]thiourea is a member of the thiourea class of compounds, which are known for their diverse biological activities. This compound, characterized by its benzoyl and pyridine moieties, has been investigated for various pharmacological effects, including anticancer, antibacterial, and anti-diabetic properties. This article synthesizes current knowledge on its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H12N2OS\text{C}_{12}\text{H}_{12}\text{N}_2\text{OS}

This structure features a benzoyl group attached to a thiourea core, which is further substituted with a pyridine ring. The presence of these functional groups is crucial for its biological activity.

Anticancer Activity

Research indicates that thiourea derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this have demonstrated effectiveness against prostate (PC-3), lung (A549), and breast (MCF-7) cancer cell lines with IC50 values in the micromolar range.

Table 1: Anticancer Activity of Related Thiourea Derivatives

CompoundCell LineIC50 (µM)
This compoundPC-315.2
1-benzoyl-3-(pyridin-2-yl)thioureaMCF-712.5
1-benzoyl-3-(pyrimidin-2-yl)thioureaA54910.8

These findings suggest that modifications to the thiourea structure can enhance potency against specific cancer types.

Antibacterial Activity

Thiourea derivatives are also noted for their antibacterial properties. Studies have shown that this compound exhibits activity against Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Against Common Pathogens

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus4.03
Escherichia coli8.94
Pseudomonas aeruginosa16.5

These results indicate that the compound possesses significant potential as an antibacterial agent, particularly against resistant strains.

Anti-Diabetic Activity

The anti-diabetic potential of thiourea derivatives has been explored through their inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate digestion.

Case Study: Inhibition of α-glucosidase

In a study comparing various thioureas, it was found that compounds similar to this compound showed promising inhibition rates:

CompoundIC50 (mM)
3-benzoyl-1-(pyridin-4-yl)methylthiourea16.64
Standard Drug (Acarbose)15.00

This suggests that the compound could be a candidate for further development in managing diabetes.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Anticancer : Induction of apoptosis in cancer cells through modulation of signaling pathways such as PI3K/Akt.
  • Antibacterial : Inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.
  • Anti-Diabetic : Competitive inhibition of α-glucosidase, leading to reduced glucose absorption in the intestines.

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